molecular formula C23H31N3O3S B11302037 4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one

Cat. No.: B11302037
M. Wt: 429.6 g/mol
InChI Key: ZTBYTIAJGOHJRZ-UHFFFAOYSA-N
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Description

4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a tetrahydrophthalazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the construction of the tetrahydrophthalazinone core. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfonyl Group: This step typically involves sulfonylation reactions using reagents such as sulfonyl chlorides.

    Construction of the Tetrahydrophthalazinone Core: This can be accomplished through cyclization and condensation reactions involving suitable starting materials.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the piperidine ring and the sulfonyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Sulfonylation Reagents: Sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to interact with specific molecular targets.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-{4-ethyl-3-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one can be compared with other similar compounds, such as:

    4-[(3-methylpiperidin-1-yl)sulfonyl]aniline: This compound shares the piperidine and sulfonyl groups but lacks the tetrahydrophthalazinone core.

    Tetrahydrophthalazinone Derivatives: These compounds share the tetrahydrophthalazinone core but may have different substituents on the phenyl ring or piperidine ring.

Properties

Molecular Formula

C23H31N3O3S

Molecular Weight

429.6 g/mol

IUPAC Name

4-[4-ethyl-3-(3-methylpiperidin-1-yl)sulfonylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1-one

InChI

InChI=1S/C23H31N3O3S/c1-4-17-11-12-18(14-21(17)30(28,29)26-13-7-8-16(2)15-26)22-19-9-5-6-10-20(19)23(27)25(3)24-22/h11-12,14,16H,4-10,13,15H2,1-3H3

InChI Key

ZTBYTIAJGOHJRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCCC(C4)C

Origin of Product

United States

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